Craviten
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Overview
Description
Butobendine hydrochloride is a bioactive chemical.
Scientific Research Applications
Cardiovascular Effects
Craviten, a newly synthesized compound, has been found to influence the cardiovascular system in several ways. In studies involving cats, Craviten has shown properties of hypotension (lowering blood pressure) and has inhibited the excitability of the sinus node and atrio-ventricular and intraventricular conduction. It also acts as a spasmolytic on isolated rabbit ileum, with a potency approximately 100 times that of papaverine, a muscle relaxant (Banaszkiewicz & Chodera, 1980). Another study suggests Craviten increases coronary flow, depresses the rate of contractions, and transiently depresses the contractile force of the cat heart, which may be useful in treating acute cardiac insufficiency accompanied by pain or arrhythmia (Banaszkiewicz & Chodera, 1980).
Pharmacological Properties
Craviten has demonstrated significant antiarrhythmic properties, effectively preventing and abolishing heart rhythm disturbances induced in rats with various agents. Its therapeutic index is more favorable compared to other antiarrhythmic agents, and it causes sinus bradycardia and slows down myocardial conduction. Additionally, Craviten exerts a spasmolytic effect about 70 times stronger than papaverine and has no influence on the central nervous system, urine excretion, or local anaesthetic effect (Maj et al., 1980).
Metabolic and Biochemical Impacts
Craviten impacts the metabolism of stored platelets, preventing the fall of ATP level in stored platelets, raising the activity of key enzymes, and increasing the amount of nucleotides released by the platelets. It also inhibits increased spontaneous aggregation of stored platelets and raises c-AMP level (Kotelba-Witkowska et al., 1982). Moreover, it exhibits protective effects on the ATP level in heart muscle slices under anaerobic conditions and raises the ATP level under aerobic conditions (Gumińska et al., 1980).
Pharmacokinetics and Stability
Studies on the pharmacokinetics of Craviten reveal dose-dependent pharmacokinetics not related to nonlinear tissue distribution (Danek & Witek, 1980). Additionally, the aqueous solutions of Craviten have limited stability, with degradation occurring in certain pH conditions (Kubiak et al., 1980).
properties
CAS RN |
55769-64-7 |
---|---|
Product Name |
Craviten |
Molecular Formula |
C28H42Cl2N2O10 |
Molecular Weight |
637.548 |
IUPAC Name |
Benzoic acid, 3,4,5-trimethoxy-, 1,2-ethanediylbis(methylimino)(2-ethyl-2,1-ethanediyl) ester, dihydrochloride, (S-(R*,R*))- |
InChI |
InChI=1S/C28H40N2O10.2ClH/c1-10-20(17-39-27(31)18-13-21(33-4)25(37-8)22(14-18)34-5)29(2)11-12-30(3)40-28(32)19-15-23(35-6)26(38-9)24(16-19)36-7;;/h13-16,20H,10-12,17H2,1-9H3;2*1H/t20-;;/m0../s1 |
InChI Key |
TUSPHFWPNVWIHC-FJSYBICCSA-N |
SMILES |
CC[C@H](N(CCN(OC(C1=CC(OC)=C(OC)C(OC)=C1)=O)C)C)COC(C2=CC(OC)=C(OC)C(OC)=C2)=O.[H]Cl.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Butobendine hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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